Monomethylfumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

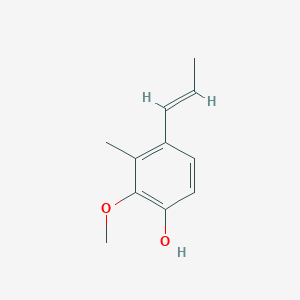

Monomethylfumarate is a dicarboxylic acid monoester resulting from the formal condensation of one of the carboxy groups of fumaric acid with methanol . It is known for its role as a metabolite of dimethyl fumarate and is used in the treatment of relapsing forms of multiple sclerosis . This compound is marketed under the brand name Bafiertam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethylfumarate can be synthesized through the alcoholysis reaction of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to yield this compound . The reaction conditions involve:

- Alcoholysis reaction at room temperature.

- Isomerization reaction at 80-100°C for 60-120 minutes with the addition of ethyl acetate and fumaryl chloride .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Alcoholysis of maleic anhydride with methanol.

- Isomerization of monomethyl maleate to this compound.

- Distillation to remove ethyl acetate, followed by heating, cooling, centrifugal separation, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Monomethylfumarate undergoes various chemical reactions, including:

Oxidation: It can act as an antioxidant, opposing oxidation reactions.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted esters and other derivatives.

Scientific Research Applications

Monomethylfumarate has a wide range of scientific research applications:

Mechanism of Action

Monomethylfumarate exerts its effects by activating the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor . This activation leads to the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound also modulates immune responses by reducing the infiltration of neutrophils and T cells and decreasing the number of activated microglia/macrophages .

Similar Compounds:

Dimethyl fumarate: A precursor to this compound, used in the treatment of multiple sclerosis.

Monoethyl fumarate: Another ester of fumaric acid, used in the treatment of psoriasis.

Uniqueness of this compound: this compound is unique due to its specific activation of the NFE2L2 pathway, which provides both antioxidant and immunomodulatory effects . Unlike dimethyl fumarate, this compound is directly active without requiring metabolic conversion . This makes it a more straightforward therapeutic agent with potentially fewer side effects.

properties

Molecular Formula |

C5H5O4- |

|---|---|

Molecular Weight |

129.09 g/mol |

IUPAC Name |

(E)-4-methoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+ |

InChI Key |

NKHAVTQWNUWKEO-NSCUHMNNSA-M |

Isomeric SMILES |

COC(=O)/C=C/C(=O)[O-] |

Canonical SMILES |

COC(=O)C=CC(=O)[O-] |

synonyms |

(E)-2-methyl-2-butenedioic acid (Z)-2-methyl-2-butenedioic acid citraconic acid citraconic acid, (E)-isomer citraconic acid, ammonium salt citraconic acid, calcium salt citraconic acid, sodium salt mesaconic acid methylfumaric acid methylmaleic acid monomethylfumarate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)

![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)